molecular formula C14H14ClNO2S B14068057 N-(4-chloro-2-methylphenyl)-4-methylbenzenesulfonamide CAS No. 2903-35-7

N-(4-chloro-2-methylphenyl)-4-methylbenzenesulfonamide

Cat. No.: B14068057
CAS No.: 2903-35-7
M. Wt: 295.8 g/mol
InChI Key: ZQKFCURVDTWQRZ-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methylphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonyl group linked to a 4-chloro-2-methylphenylamine moiety. Sulfonamides are widely studied for their diverse applications in medicinal chemistry, including antimicrobial, antifungal, and enzyme-inhibitory activities. This compound’s structure features a chlorine atom at the para position and a methyl group at the ortho position on the aromatic ring, which may influence its electronic properties, solubility, and biological interactions.

Properties

CAS No.

2903-35-7

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H14ClNO2S/c1-10-3-6-13(7-4-10)19(17,18)16-14-8-5-12(15)9-11(14)2/h3-9,16H,1-2H3

InChI Key

ZQKFCURVDTWQRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

Preparation Methods

Reaction of 4-Methylbenzenesulfonyl Chloride with 4-Chloro-2-Methylaniline

The most widely documented method involves the nucleophilic substitution of 4-methylbenzenesulfonyl chloride with 4-chloro-2-methylaniline. The reaction proceeds in anhydrous dichloromethane or chloroform under inert conditions, with triethylamine or pyridine serving as a base to neutralize hydrogen chloride byproducts.

Mechanism :

  • Sulfonylation : The amine group of 4-chloro-2-methylaniline attacks the electrophilic sulfur atom in 4-methylbenzenesulfonyl chloride, displacing the chloride ion.
  • Deprotonation : The base abstracts a proton from the intermediate sulfonammonium ion, yielding the final sulfonamide.

Procedure :

  • Step 1 : Dissolve 4-chloro-2-methylaniline (1.0 equiv.) in anhydrous chloroform.
  • Step 2 : Add 4-methylbenzenesulfonyl chloride (1.1 equiv.) dropwise at 0°C.
  • Step 3 : Introduce triethylamine (1.5 equiv.) and stir for 6–8 hours at room temperature.
  • Step 4 : Quench the reaction with ice water, extract the organic layer, and purify via recrystallization from ethanol.

Yield : 75–85% (literature average).

Industrial-Scale Production

Continuous Flow Reactor Synthesis

Industrial processes prioritize scalability and waste reduction. A patented method employs continuous flow reactors to synthesize sulfonamides, including N-(4-chloro-2-methylphenyl)-4-methylbenzenesulfonamide, with high throughput.

Key Features :

  • Reagents : Chlorosulfonic acid and thionyl chloride generate 4-methylbenzenesulfonyl chloride in situ, minimizing intermediate isolation.
  • Conditions :
    • Temperature: 20–80°C
    • Pressure: 2–5 bar
    • Residence time: 10–15 minutes.

Advantages :

  • Yield : >90% due to precise stoichiometric control.
  • Waste Management : Gaseous HCl and SO₂ are scrubbed and converted to recyclable hydrochloric acid and bisulfite solutions.

Procedure :

  • Step 1 : Combine toluene and chlorosulfonic acid in a molar ratio of 1:1.6.
  • Step 2 : Introduce thionyl chloride (3.2 equiv.) to form 4-methylbenzenesulfonyl chloride.
  • Step 3 : React with 4-chloro-2-methylaniline in aqueous ammonia at pH 6–9.
  • Step 4 : Separate the product via centrifugal filtration and dry under vacuum.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A modified protocol achieves complete conversion in 15 minutes at 80°C using dimethylformamide (DMF) as a polar aprotic solvent.

Conditions :

  • Power: 300 W
  • Temperature: 80°C
  • Solvent: DMF
  • Base: Potassium carbonate

Yield : 88%.

Solid-Phase Synthesis

Immobilizing 4-chloro-2-methylaniline on resin beads enables stepwise sulfonylation, simplifying purification. This method is favored for high-throughput screening of sulfonamide derivatives.

Procedure :

  • Step 1 : Load 4-chloro-2-methylaniline onto Wang resin via a carboxylic acid linker.
  • Step 2 : Treat with 4-methylbenzenesulfonyl chloride and diisopropylethylamine (DIPEA).
  • Step 3 : Cleave the product from the resin using trifluoroacetic acid (TFA).

Yield : 70–78%.

Comparative Analysis of Preparation Methods

Table 1. Synthesis Method Comparison

Method Conditions Yield (%) Purity (%) Scalability
Classical Laboratory Room temp, 8 hours 75–85 95–98 Low
Industrial Flow 20–80°C, continuous flow >90 99 High
Microwave-Assisted 80°C, 15 minutes 88 97 Moderate
Solid-Phase Resin-bound, TFA cleavage 70–78 90–95 Low

Key Observations :

  • Industrial flow reactors maximize yield and purity while minimizing waste.
  • Microwave methods offer rapid synthesis but require specialized equipment.

Critical Parameters in Optimization

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates.
  • Chloroform and dichloromethane are preferred for laboratory-scale reactions due to low boiling points and ease of removal.

Stoichiometric Ratios

  • A 10% excess of 4-methylbenzenesulfonyl chloride ensures complete consumption of the amine.
  • Substoichiometric base (e.g., 1.5 equiv. triethylamine) prevents side reactions such as sulfonate ester formation.

Purification Techniques

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield crystals with >98% purity.
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:3) eluent resolves unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The sulfonamide group can be reduced to form an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of this compound.

    Oxidation Reactions: The major products are the oxidized derivatives, such as carboxylic acids or aldehydes.

    Reduction Reactions: The major products are the reduced derivatives, such as amines.

Scientific Research Applications

While the exact compound "N-(4-chloro-2-methylphenyl)-4-methylbenzenesulfonamide" is not directly discussed in the provided search results, information regarding related compounds and their applications can provide insights into the potential uses of this chemical.

Scientific Research Applications

Based on the search results, related sulfonamide compounds have applications in chemistry, biology, medicine, and industry.

Chemistry Sulfonamides can serve as building blocks in the synthesis of complex molecules due to their versatile structure, which allows for various functional group modifications, making them useful intermediates in organic synthesis. For example, 4-chloro-N-(3-chloro-2-methylphenyl)benzenesulfonamide is used as an intermediate in synthesizing more complex organic molecules.

Biology Sulfonamides are often studied for their antimicrobial properties and their potential to inhibit bacterial growth. They can also serve as lead compounds for developing new antibiotics. Research indicates that inhibiting carbonic anhydrases (enzymes present in bacteria) can interfere with bacterial growth, suggesting a potential antibacterial application for benzenesulfonamides .

Medicine Sulfonamides have been used to treat bacterial infections and might be explored for efficacy against resistant bacterial strains or potential anti-inflammatory properties. Certain aryl thiazolone–benzenesulfonamides have demonstrated excellent enzyme inhibition against carbonic anhydrase IX (CA IX) with remarkable selectivity . Compound 4e was able to induce apoptosis in MDA-MB-231 cells .

Industry Sulfonamides are used in producing dyes, agrochemicals, and other specialty chemicals. Their structural diversity and reactivity make them applicable in these areas.

Case Studies and Experimental Data

  • Anticancer Activity: 4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides exhibit anticancer activity against colon, CNS, melanoma, ovarian, breast, renal, and leukemia cell lines .
  • Apoptosis Induction: Compound 4e , a benzenesulfonamide derivative, induced apoptosis in MDA-MB-231 cells, significantly increasing the annexin V-FITC percent by 22-fold compared to the control .
  • Enzyme Inhibition: Aryl thiazolone–benzenesulfonamides showed excellent enzyme inhibition against CA IX with IC50 values of 10.93–25.06 nM and against CA II with IC50 values of 1.55–3.92 μM, demonstrating remarkable selectivity for CA IX over CA II .

Chemical Reactions

4-chloro-N-(3-chloro-2-methylphenyl)benzenesulfonamide can undergo several types of chemical reactions:

  • Substitution Reactions: The sulfonamide group can be replaced by other nucleophiles. Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
  • Oxidation and Reduction Reactions: It can undergo oxidation to form sulfonic acids (using reagents like potassium permanganate or hydrogen peroxide) or reduction to form amines (using reducing agents such as lithium aluminum hydride or sodium borohydride).
  • Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-4-methylbenzenesulfonamide involves the inhibition of specific enzymes. The sulfonamide group can mimic the structure of the natural substrate of the enzyme, thereby binding to the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various biochemical and physiological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(4-chloro-2-methylphenyl)-4-methylbenzenesulfonamide, highlighting variations in substituents, physical properties, and functional groups:

Compound Name Substituents Key Properties Reference
N-(3-(4-Chlorophenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide (4n) 3-Chlorophenyl on chromene backbone White solid, HRMS: m/z 422.0510 [M+H]⁺ (theoretical 422.0515), δH (CDCl₃): 7.25–8.15 ppm
N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide Benzoyl and para-chloro substituents Strong electron-withdrawing sulfone group; S=O bonds with limited conjugation
N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide Chloro-nitropropyl side chain Crystal structure stabilized by N–H⋯O and C–H⋯O hydrogen bonds; dihedral angle = 19.4°
(E)-N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide Benzylidene (imine) linkage Used in synthetic organic chemistry; storage conditions and COA/SDS available
N-(2-Fluoro-4-iodophenyl)-4-methylbenzenesulfonamide Fluoro and iodo substituents Pharmaceutical intermediate; SMILE: Cc1ccc(S(=O)(=O)Nc2ccc(I)cc2F)cc1
4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide Ethylenediamine-linked nitro group Molecular weight = 390.24; CAS 346692-38-4

Structural and Functional Analysis

In contrast, the benzoyl group in N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide introduces additional electron-withdrawing effects, which may alter reactivity in nucleophilic substitutions .

Hydrogen Bonding and Crystal Packing :

  • N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide exhibits intramolecular and intermolecular hydrogen bonds (N–H⋯O and C–H⋯O), stabilizing its crystal lattice. This contrasts with simpler analogs lacking nitro or branched substituents .

Biological Relevance :

  • Compounds like N-(2-fluoro-4-iodophenyl)-4-methylbenzenesulfonamide (with iodine) are used as intermediates in radiopharmaceuticals due to iodine’s isotopic versatility, whereas the target compound’s chlorine may favor antimicrobial applications .

Solubility and Reactivity :

  • The benzylidene derivative (E)-N-(4-chlorobenzylidene)-4-methylbenzenesulfonamide has an imine group, which may reduce solubility in polar solvents compared to the parent sulfonamide .

Biological Activity

N-(4-chloro-2-methylphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative that exhibits significant biological activities, particularly in antimicrobial and anticancer domains. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), an essential component in bacterial folic acid synthesis. The presence of both a sulfonamide group and a chloro-substituted aromatic ring enhances its chemical reactivity and biological efficacy .

The mechanism of action primarily involves the inhibition of specific enzymes by binding to their active sites, disrupting essential biochemical pathways. This inhibition can lead to antimicrobial effects against various bacterial strains, as well as potential anticancer activity through apoptosis induction in cancer cells .

Antimicrobial Activity

Numerous studies have demonstrated the compound's antimicrobial properties:

  • Inhibition of Bacterial Growth : The compound showed significant bacteriostatic activity against Staphylococcus aureus and Staphylococcus epidermidis. Concentrations as low as 1 µg/mL were effective in inhibiting bacterial growth, indicating its potential as an antimicrobial agent .
  • Biofilm Disruption : It effectively inhibited biofilm formation by clinical strains of Staphylococcus, which is crucial in treating persistent infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

  • Cell Line Studies : The compound exhibited cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). IC50 values for these cell lines were found to be below 10 µg/mL, indicating potent activity .
  • Apoptosis Induction : Mechanistic studies revealed that the compound induces apoptosis in cancer cells, characterized by increased annexin V-FITC positivity and alterations in mitochondrial membrane potential. This suggests a pathway involving caspase activation leading to programmed cell death .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with related compounds is beneficial:

Compound NameAntimicrobial ActivityAnticancer ActivityIC50 Values
This compoundEffective against S. aureusEffective on HeLa, MCF-7<10 µg/mL
4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamideModerateModerate on HCT-116<100 µM
4-chloro-N-(2-chlorophenyl)-2-methylbenzenesulfonamideLimitedLimited>50 µg/mL

This table illustrates that while similar compounds exhibit some level of activity, this compound demonstrates superior efficacy in both antimicrobial and anticancer contexts.

Case Study 1: Antimicrobial Efficacy

A study involving clinical strains of Staphylococcus showed that this compound significantly inhibited biofilm formation at concentrations lower than those required for bacteriostasis. The ability to disrupt biofilms represents a critical advancement in combating antibiotic resistance.

Case Study 2: Anticancer Potential

In vitro testing on various cancer cell lines indicated that this compound not only inhibited cell proliferation but also induced apoptosis. The most notable results were observed in HeLa cells, where the IC50 value was recorded at approximately 8.49 µg/mL, highlighting its potential as a therapeutic agent in oncology .

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